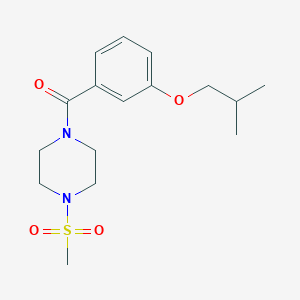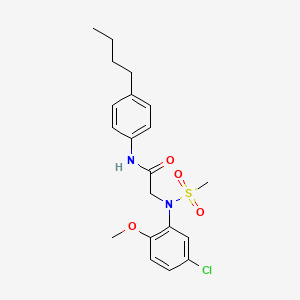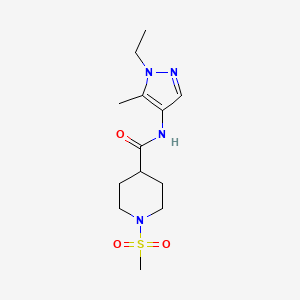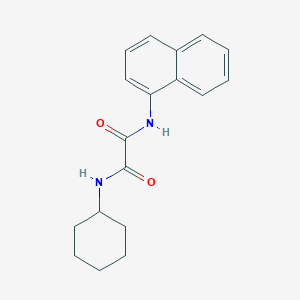
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine, also known as KB-R7943, is a potent inhibitor of the sodium-calcium exchanger (NCX), which is a membrane transporter that regulates intracellular calcium levels. KB-R7943 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Wissenschaftliche Forschungsanwendungen
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In neurological disorders, this compound has been shown to reduce neuronal damage and improve cognitive function in animal models of stroke, traumatic brain injury, and Alzheimer's disease. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and melanoma.
Wirkmechanismus
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine inhibits the NCX by binding to its cytoplasmic regulatory domain, which prevents the exchange of sodium and calcium ions across the plasma membrane. This leads to a decrease in intracellular calcium levels, which can have various effects on cellular processes, including apoptosis, contraction, and secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cardiac cells, this compound can reduce calcium overload and protect against ischemia-reperfusion injury. In neuronal cells, this compound can reduce excitotoxicity and protect against oxidative stress. In cancer cells, this compound can induce apoptosis and inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine has several advantages for lab experiments, including its high potency and specificity for the NCX, its ability to penetrate cell membranes, and its availability as a commercial reagent. However, this compound also has some limitations, including its potential off-target effects, its potential toxicity at high concentrations, and the need for careful dose optimization in different cell types and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(3-isobutoxybenzoyl)-4-(methylsulfonyl)piperazine, including the development of more specific and potent NCX inhibitors, the investigation of its potential therapeutic applications in other diseases, such as diabetes and kidney disease, the elucidation of its molecular mechanisms of action, and the optimization of its dosing and delivery for clinical use. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Eigenschaften
IUPAC Name |
[3-(2-methylpropoxy)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)12-22-15-6-4-5-14(11-15)16(19)17-7-9-18(10-8-17)23(3,20)21/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCINSDUCOGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-azepanylcarbonyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4725738.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(2-furyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4725754.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4725777.png)
![N-[2-(allyloxy)benzyl]-N,N',N'-triethyl-1,2-ethanediamine](/img/structure/B4725780.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-benzimidazole](/img/structure/B4725789.png)
![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725797.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4725802.png)


![ethyl 5-ethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4725833.png)
![N-(2,6-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4725834.png)